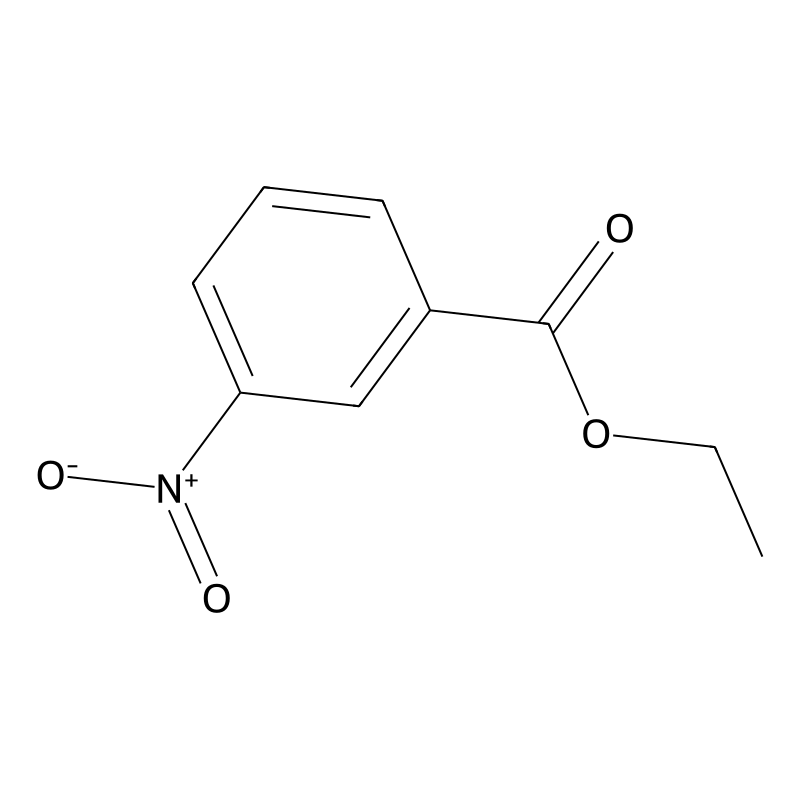

Ethyl 3-nitrobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Precursor for other aromatic compounds: The nitro group (-NO2) in Ethyl 3-nitrobenzoate can be readily converted into other functional groups through various chemical reactions, making it a valuable intermediate for the synthesis of diverse aromatic compounds. For example, reduction can yield Ethyl 3-aminobenzoate, a useful precursor for pharmaceuticals and dyes [].

Material Science:

- Liquid crystal properties: Ethyl 3-nitrobenzoate exhibits liquid crystal behavior in certain conditions, meaning it can transition between different phases with distinct optical properties. This property could be investigated for potential applications in displays, sensors, and optoelectronic devices [].

Biological Studies:

- Enzyme inhibition: The nitro group in Ethyl 3-nitrobenzoate might interact with the active sites of specific enzymes, potentially leading to their inhibition. This property could be valuable for studying enzyme function and developing new drugs [].

Environmental Research:

Ethyl 3-nitrobenzoate is an organic compound with the molecular formula CHNO and a molecular weight of 195.1721 g/mol. It is classified as an ester, specifically the ethyl ester of 3-nitrobenzoic acid. This compound is commonly referred to by several names, including ethyl-m-nitrobenzoate and benzoic acid, 3-nitro-, ethyl ester. Ethyl 3-nitrobenzoate is characterized by its aromatic structure, which includes a nitro group (-NO) attached to the benzene ring at the meta position relative to the carboxylic acid group of benzoic acid .

- Esterification: The formation of esters from carboxylic acids and alcohols.

- Nitration: The introduction of additional nitro groups under specific conditions.

- Reduction: The conversion of the nitro group to an amine or other functional groups.

The compound can also undergo hydrolysis to yield 3-nitrobenzoic acid and ethanol when treated with water in the presence of an acid or base .

Ethyl 3-nitrobenzoate exhibits biological activities that make it of interest in pharmacological research. It has been studied for its potential antimicrobial properties, as well as its effects on various biological systems. The compound's mechanism of action may involve interference with cellular processes due to its electrophilic nature, which can react with nucleophiles in biological molecules .

The synthesis of ethyl 3-nitrobenzoate can be achieved through several methods:

- Esterification Reaction:

- Nitration of Ethyl Benzoate:

- Ethyl benzoate can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the meta position.

- Alternative Solvent Methods:

Ethyl 3-nitrobenzoate finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs.

- Agriculture: Investigated for its potential use as a pesticide or herbicide.

- Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.

Its unique properties make it valuable in research and development within chemical industries .

Research on the interaction of ethyl 3-nitrobenzoate with biological systems has revealed insights into its potential toxicity and metabolic pathways. Studies have shown that it may cause skin irritation and eye damage upon exposure, necessitating careful handling in laboratory settings . Additionally, its interactions with enzymes and cellular components are under investigation to better understand its biological effects.

Ethyl 3-nitrobenzoate shares similarities with other nitrobenzoates, but its unique meta positioning of the nitro group distinguishes it from others. Here are some comparable compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Ethyl 2-nitrobenzoate | Ester | Nitro group at ortho position |

| Ethyl 4-nitrobenzoate | Ester | Nitro group at para position |

| Methyl 3-nitrobenzoate | Ester | Methyl group instead of ethyl |

| Propyl 3-nitrobenzoate | Ester | Propyl group instead of ethyl |

The positioning of the nitro group affects both reactivity and biological activity, making ethyl 3-nitrobenzoate unique among its analogs .